1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,5-difluoro-4-methoxybenzoic acid.
Reduction: Formation of 1-(3,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxy group also plays a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-methoxyphenylacetic acid
- 3,5-Difluoro-4-methoxyphenol
- 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
Uniqueness
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable .
Properties
IUPAC Name |
1-(3,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-7-5(10)2-4(3-6(7)11)8(15)9(12,13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJGWZNFCVNEAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.